molecular formula C21H23NO5 B4435922 9-[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE

9-[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE

Cat. No.: B4435922
M. Wt: 369.4 g/mol
InChI Key: YOSGUDHEHFYDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE is a complex organic compound that belongs to the class of quinolines. This compound is characterized by its unique structure, which includes a methoxy group, a propan-2-yloxy group, and a dioxinoquinoline core. The presence of these functional groups and the overall structure of the compound make it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the dioxinoquinoline core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the methoxy group: This step often involves the use of methanol in the presence of a suitable catalyst.

    Attachment of the propan-2-yloxy group: This can be done through an etherification reaction using propan-2-ol and a suitable activating agent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The methoxy and propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

9-[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 9-[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 9-[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE include:

Uniqueness

The uniqueness of this compound lies in its complex structure, which includes multiple functional groups and a dioxinoquinoline core. This structure imparts unique chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

IUPAC Name

9-(3-methoxy-2-propan-2-yloxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-12(2)27-21-13(5-4-6-17(21)24-3)14-10-20(23)22-16-11-19-18(9-15(14)16)25-7-8-26-19/h4-6,9,11-12,14H,7-8,10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSGUDHEHFYDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1OC)C2CC(=O)NC3=CC4=C(C=C23)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE
Reactant of Route 2
Reactant of Route 2
9-[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE
Reactant of Route 3
9-[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE
Reactant of Route 4
9-[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE
Reactant of Route 5
9-[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE
Reactant of Route 6
9-[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE

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